In-Depth Technical Guide: Synthesis and Characterization of Di-tert-butylphenylphosphonium Tetrafluoroborate
In-Depth Technical Guide: Synthesis and Characterization of Di-tert-butylphenylphosphonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of di-tert-butylphenylphosphonium tetrafluoroborate, a quaternary phosphonium salt with potential applications in various chemical transformations. This document outlines a known synthetic route, provides expected physicochemical properties, and discusses the analytical techniques used for its characterization.
Physicochemical Properties
Di-tert-butylphenylphosphonium tetrafluoroborate is a salt with the chemical formula C₁₄H₂₄BF₄P.[1] A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄BF₄P | [1] |
| Molecular Weight | 310.12 g/mol | [1] |
| CAS Number | 612088-55-8 | [2] |
| Appearance | White to light yellow crystalline powder (predicted) | [3] |
| Melting Point | Not available. For comparison, the related tri-tert-butylphosphonium tetrafluoroborate melts at 261 °C (with decomposition).[1][4] |
Synthesis of Di-tert-butylphenylphosphonium Tetrafluoroborate
A synthetic method for di-tert-butylphenylphosphonium tetrafluoroborate has been reported, proceeding from phenylphosphonic dichloride.[5] The overall transformation involves a reduction followed by alkylation and anion exchange.
Synthesis Workflow
The synthesis can be visualized as a multi-step process, starting from readily available starting materials.
Caption: Synthesis workflow for di-tert-butylphenylphosphonium tetrafluoroborate.
Experimental Protocol
The following protocol is based on the method described in Chinese patent CN109438511A.[5] This procedure should be carried out under an inert and anhydrous atmosphere.
Materials:
-
Phenylphosphonic dichloride
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Diisobutylaluminium hydride (DIBAL-H)
-
tert-Butyl alcohol
-
Boron trifluoride
-
Toluene (anhydrous)
-
Sodium hydroxide solution
Procedure:
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Reduction: In a dried reaction vessel under an inert atmosphere, dissolve phenylphosphonic dichloride in anhydrous toluene. Cool the solution and slowly add a solution of diisobutylaluminium hydride, maintaining the temperature at a reduced level. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Alkylation and Anion Exchange: In a separate vessel, and also under an inert atmosphere, prepare a solution of tert-butyl alcohol in anhydrous toluene. Introduce boron trifluoride gas into this solution. To this mixture, add the product from the reduction step.
-
Hydrolysis and Work-up: After the reaction is complete, carefully quench the reaction mixture by the addition of a sodium hydroxide solution. Separate the organic layer. The aqueous layer is typically extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude di-tert-butylphenylphosphonium tetrafluoroborate can be purified by recrystallization from a suitable solvent system.
Note: This protocol provides a general outline. Optimization of reaction times, temperatures, and purification methods may be necessary to achieve high yields and purity.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized di-tert-butylphenylphosphonium tetrafluoroborate. The following are the expected analytical results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of phosphonium salts.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl and tert-butyl protons. The protons of the phenyl group will appear in the aromatic region (typically δ 7.5-8.0 ppm), likely as complex multiplets. The protons of the two tert-butyl groups should appear as a doublet in the upfield region (typically δ 1.2-1.6 ppm) due to coupling with the phosphorus atom. The integration of these signals should correspond to a 5:18 ratio.
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¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the phenyl ring and the tert-butyl groups. The aromatic carbons are expected in the δ 120-140 ppm region, while the quaternary and methyl carbons of the tert-butyl groups will be in the upfield region.
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³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool. For quaternary phosphonium salts, a single sharp peak is expected. The chemical shift for phosphonium salts typically falls in the range of +20 to +60 ppm.[6] For comparison, the ³¹P NMR chemical shift of the related tri-tert-butylphosphonium ion is around +50 to +52 ppm.[7]
Infrared (IR) Spectroscopy
The IR spectrum of di-tert-butylphenylphosphonium tetrafluoroborate will be characterized by vibrations of the phenyl group, the tert-butyl groups, and the tetrafluoroborate anion.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic) | 3000-2850 |
| C=C stretching (aromatic) | 1600-1450 |
| P-C stretching | 1450-1400 and 1150-950 |
| B-F stretching (BF₄⁻) | ~1050 (strong, broad) |
The P-C stretching vibrations are characteristic of phosphonium salts.[8] The strong, broad absorption band around 1050 cm⁻¹ is a hallmark of the tetrafluoroborate anion.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the cation. Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are suitable techniques for the analysis of phosphonium salts.[9] The positive ion mode spectrum should show a prominent peak for the di-tert-butylphenylphosphonium cation [C₁₄H₂₄P]⁺ at m/z 223.16.
Logical Relationships in Characterization
The different characterization techniques provide complementary information to confirm the structure of the target compound.
Caption: Interrelation of analytical techniques for structural confirmation.
This guide provides a foundational understanding for the synthesis and characterization of di-tert-butylphenylphosphonium tetrafluoroborate. Researchers are encouraged to consult the primary literature and safety data sheets for all chemicals used.
References
- 1. DI-Tert-butylphenylphosphonium tetrafluoroborate | C14H24BF4P | CID 11220595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DI-TERT-BUTYLPHENYLPHOSPHONIUM TETRAFLUOROBORATE | 612088-55-8 [chemicalbook.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. CN113683639A - Process method for synthesizing tri-tert-butylphosphonium tetrafluoroborate - Google Patents [patents.google.com]
- 5. CN109438511A - A method of synthesis tetrafluoro boric acid di-tert-butyl-phenyl phosphonium salt - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
